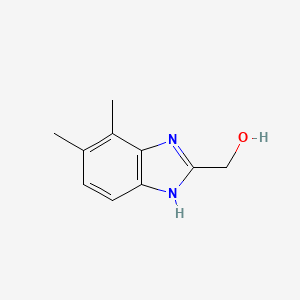

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

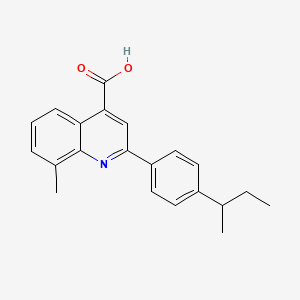

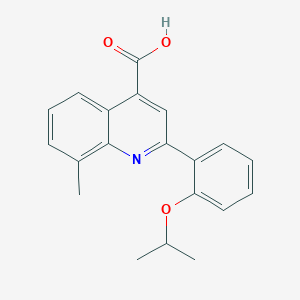

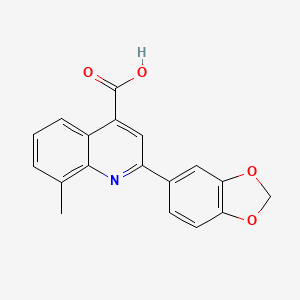

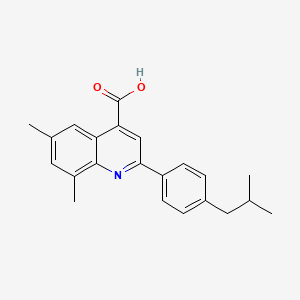

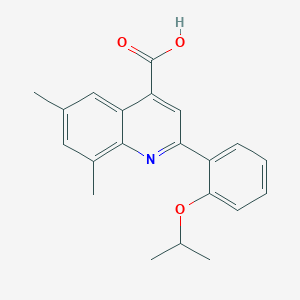

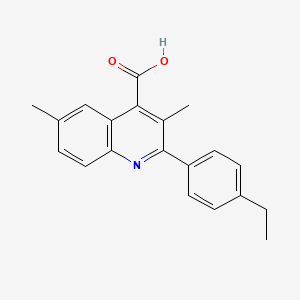

The compound "(4,5-dimethyl-1H-benzimidazol-2-yl)methanol" is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science. The methanol group attached to the benzimidazole ring suggests solubility in organic solvents and potential for further chemical modifications.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be complex, involving multiple steps and various reagents. While the papers provided do not directly describe the synthesis of "this compound," they do offer insights into related compounds. For instance, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol is detailed, indicating a multi-step process that includes crystallization and reaction with copper nitrate to yield a dimeric complex . This suggests that the synthesis of the compound may also involve a multi-step process, potentially including metal-catalyzed reactions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. The papers describe various benzimidazole compounds with different substituents, which can significantly affect their molecular geometry and properties. For example, the crystal structure of a related compound shows a dihedral angle near orthogonality between the benzimidazole group and a naphthyloxy moiety . Another study reports different dihedral angles between the benzimidazole groups and a central benzene ring . These findings suggest that "this compound" would also have a distinct molecular geometry influenced by its substituents.

Chemical Reactions Analysis

Benzimidazole derivatives participate in various chemical reactions, often influenced by their substituents. The papers do not directly address the chemical reactions of "this compound," but they do provide examples of reactions involving similar compounds. For instance, the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole results in multiple products, including methyl benzimidazole-2-carboxylate . This indicates that benzimidazole derivatives can undergo oxidation reactions, which may also apply to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. The electrochemical study of catechol and 4-methylcatechol in methanol suggests that methoxylation reactions are possible, leading to the formation of quinones . This implies that "this compound" may also undergo similar electrochemical reactions in methanol. Additionally, the presence of methanol in the structure of some benzimidazole derivatives indicates that they may form hydrogen bonds and participate in solvation processes .

Applications De Recherche Scientifique

DNA Interaction and Cellular Staining

Benzimidazole derivatives, such as Hoechst 33258, which contain structural motifs similar to (4,5-dimethyl-1H-benzimidazol-2-yl)methanol, are known for their strong binding to the minor groove of double-stranded B-DNA, specifically to AT-rich sequences. This property makes them valuable tools in cellular biology for DNA staining, facilitating the visualization of cellular and chromosomal structures in plant cell biology, flow cytometry, and chromosome analysis. These applications underscore the potential utility of related benzimidazole compounds in research settings for molecular biology studies (Issar & Kakkar, 2013).

Catalysis and Chemical Synthesis

Research on methanol and its derivatives, including those related to benzimidazole, has significant implications in catalysis and chemical synthesis. For instance, methanol is used as a starting material in the synthesis of dimethyl ether (DME), a clean fuel and chemical feedstock. Studies on heterogeneous catalysts for the dehydration of methanol to DME reveal the development of advanced materials that can efficiently catalyze this process, demonstrating the role of methanol-based compounds in energy and chemical industries (Bateni & Able, 2018).

Pharmaceutical Applications

Benzimidazole derivatives are widely recognized for their diverse biological activities, which include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. The structural diversity and pharmacological potential of benzimidazole compounds highlight the scope for the development of new therapeutic agents based on the benzimidazole scaffold. This suggests that derivatives of this compound could have potential applications in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Environmental Applications

The synthesis and application of methanol in processes such as CO2 capture and conversion into fuels are crucial in addressing environmental concerns. Nitrogen-doped porous polymers, including those derived from benzimidazole, show promise in CO2 sequestration, demonstrating the environmental applications of methanol and benzimidazole derivatives in mitigating climate change impacts and developing sustainable technologies (Mukhtar et al., 2020).

Safety and Hazards

Orientations Futures

Benzimidazoles have become an important synthon in the development of new drugs . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance .

Analyse Biochimique

Biochemical Properties

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Propriétés

IUPAC Name |

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFJQQSMWQYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649180 |

Source

|

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-59-4 |

Source

|

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)